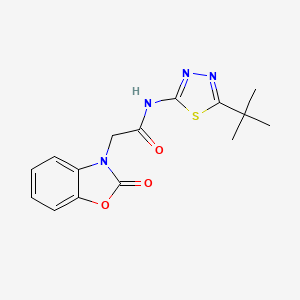

![molecular formula C19H20FNO2 B5548571 2-氟代-N-[(4-苯基四氢-2H-吡喃-4-基)甲基]苯甲酰胺](/img/structure/B5548571.png)

2-氟代-N-[(4-苯基四氢-2H-吡喃-4-基)甲基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluoro-benzamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The introduction of fluorine atoms into benzamide structures can profoundly affect their chemical, physical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.

Synthesis Analysis

The synthesis of fluoro-benzamide derivatives often involves the amide coupling of a fluoro-substituted benzoic acid with an amine. For example, a practical method for synthesizing CCR5 antagonists involved esterification, Claisen type reaction, and Suzuki−Miyaura reaction followed by hydrolysis and amidation steps, showcasing the complexity and specificity of synthesizing functionalized benzamides (Ikemoto et al., 2005).

Molecular Structure Analysis

X-ray crystallography is a common tool for determining the molecular structure of fluoro-benzamide derivatives, revealing details such as bond lengths, angles, and molecular conformation. The structure-activity relationships (SAR) can be studied to understand the impact of molecular modifications on biological activity and physicochemical properties.

Chemical Reactions and Properties

Fluoro-benzamides participate in various chemical reactions, including nucleophilic substitution, due to the presence of the fluorine atom. The electronic effects of fluorine can influence the reactivity and interaction with biological targets. For instance, nucleophilic vinylic substitution (S(N)V) reactions were explored for synthesizing 2-fluoro-1,4-benzoxazines and benzoxazepin-5-ones, demonstrating the synthetic versatility of fluoro-containing enamides (Meiresonne et al., 2015).

科学研究应用

组蛋白脱乙酰酶抑制

2-氟代-N-[(4-苯基四氢-2H-吡喃-4-基)甲基]苯甲酰胺类似物(如 MS-27-275)已被研究其抑制组蛋白脱乙酰酶 (HDA) 的能力。该化合物对各种人类肿瘤细胞系显示出显着的体内抗肿瘤活性,表明在癌症化疗中具有潜在用途 (Saito 等人,1999)。

药物化学中的构建模块

氟代苯甲酰胺作为药物化学中的构建模块具有价值。例如,由单氟代烯胺酮合成的 3-氨基-4-氟代吡唑提供了允许进一步开发药物化合物的官能团 (Surmont 等人,2011)。

钯催化的邻位氟化

在有机合成领域,使用三氟酰胺保护的苄胺进行钯催化的邻位氟化是一项重要的应用。该过程涉及 N-氟-2,4,6-三甲基吡啶三氟甲磺酸盐作为 F(+) 源,在药物化学和合成中至关重要 (Wang 等人,2009)。

组胺 H3 受体拮抗剂

已发现某些苯甲酰胺衍生物作为组胺 H3 受体拮抗剂有效。这些化合物对受体表现出良好的体外亲和力和理想的药代动力学特性,使其成为治疗相关疾病的潜在候选者 (Gao 等人,2015)。

氟代杂环化合物的合成

源自苯甲酰胺的 2-氟代丙烯酸构建模块已用于合成各种含氟杂环化合物。这些化合物在开发新药和有机材料中发挥着重要作用 (Shi 等人,1996)。

大脑受体的成像

氟代苯甲酰胺衍生物已用于阿尔茨海默病患者的大脑受体成像。例如,一种选择性血清素 1A 受体分子成像探针被用于量化受体密度,从而深入了解该疾病的病理学 (Kepe 等人,2006)。

属性

IUPAC Name |

2-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2/c20-17-9-5-4-8-16(17)18(22)21-14-19(10-12-23-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMBBVHNRHGNOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5548496.png)

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)

![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548519.png)

![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)

![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)

![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)

![5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5548583.png)